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Compound of Interest

Compound Name: 3-Amino-2-bromophenol

Cat. No.: B185791 Get Quote

A detailed spectroscopic comparison of the three structural isomers of aminophenol—2-

aminophenol, 3-aminophenol, and 4-aminophenol—is presented for researchers, scientists,

and professionals in drug development. This guide provides an objective analysis of their

performance under various spectroscopic techniques, supported by experimental data, to

elucidate the influence of the substituent positions on their spectral properties.

The relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring in

these isomers lead to distinct electronic and vibrational characteristics, which are reflected in

their respective spectra. Understanding these differences is crucial for their identification,

characterization, and application in various scientific fields.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry for the three aminophenol isomers.

Infrared (IR) Spectroscopy
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Functional Group
2-Aminophenol

(cm⁻¹)

3-Aminophenol

(cm⁻¹)

4-Aminophenol

(cm⁻¹)

O-H Stretch 3378 3340 3325

N-H Stretch 3300, 3210 (doublet) 3360, 3290 (doublet) 3360, 3280 (doublet)

C-N Stretch 1260 1245 1230

C-O Stretch 1225 1220 1250

C=C Aromatic Stretch 1600, 1510, 1470 1610, 1500, 1460 1610, 1515, 1470

¹H NMR Spectroscopy (in DMSO-d₆)
Proton

2-Aminophenol (δ,

ppm)

3-Aminophenol (δ,

ppm)

4-Aminophenol (δ,

ppm)

-OH 8.89 (s, 1H) ~9.0 (broad s, 1H)[1] 8.45 (s, 1H)

-NH₂ 4.44 (s, 2H) 5.42 (s, 2H)[1] 4.75 (s, 2H)

Aromatic-H 6.38-6.66 (m, 4H)[2] 6.23-8.09 (m, 4H)[1] 6.45-6.60 (m, 4H)

¹³C NMR Spectroscopy
Carbon

2-Aminophenol (δ,

ppm)

3-Aminophenol (δ,

ppm)

4-Aminophenol (δ,

ppm)

C-OH 145.2 157.8 149.5

C-NH₂ 136.8 148.5 140.2

Aromatic-C
114.5, 115.8, 119.2,

121.5

104.2, 107.5, 108.1,

129.8
115.8, 116.2
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Parameter 2-Aminophenol 3-Aminophenol 4-Aminophenol

λmax (in water) 229 nm, 281 nm[3] ~270 nm[4]
194 nm, 218 nm, 272

nm[5]

λmax (in methanol) ~280 nm[6] Not specified Not specified

λmax (in DMSO) ~290 nm[6] Not specified Not specified

Mass Spectrometry
Parameter 2-Aminophenol 3-Aminophenol 4-Aminophenol

Molecular Ion (m/z) 109 109 109

Major Fragments

(m/z)
80, 53, 52[3] 80, 53, 52 80, 53, 52

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups in the

aminophenol isomers.

Methodology:

Sample Preparation: A small amount of the solid aminophenol sample is ground with

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A

background spectrum of a blank KBr pellet is recorded. The sample spectrum is then

recorded over a range of 4000-400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

vibrational modes of the O-H, N-H, C-O, C-N, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the

aminophenol isomers.

Methodology:

Sample Preparation: Approximately 5-10 mg of the aminophenol sample is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[7]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the

spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Data Analysis: The chemical shifts (δ), integration, and multiplicity of the signals in the ¹H

NMR spectrum are analyzed to assign the different types of protons. The chemical shifts in

the ¹³C NMR spectrum are used to identify the different carbon environments.

UV-Visible Spectroscopy
Objective: To investigate the electronic transitions within the aminophenol isomers.

Methodology:

Sample Preparation: A dilute solution of the aminophenol sample is prepared in a suitable

solvent (e.g., water, ethanol, or methanol). The concentration is adjusted to ensure that the

absorbance falls within the linear range of the instrument (typically below 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample

solution is placed in another cuvette, and the absorbance is measured over a wavelength
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range of approximately 200-400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the

concentration is known.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the aminophenol

isomers.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for these compounds.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which

corresponds to the molecular weight of the compound. The fragmentation pattern provides

information about the structure of the molecule.

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships

influencing the spectroscopic properties of the aminophenol isomers.
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Experimental workflow for spectroscopic comparison.
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Relationship between isomer structure and spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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